2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole
Overview
Description
2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.11471265 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of 1,3,4-oxadiazole, a core structure related to the mentioned compound, exhibit significant antimicrobial and antifungal activities. These activities have been demonstrated through the synthesis of various derivatives that target a range of bacterial and fungal species. For instance, compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their effectiveness against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as fungal isolates including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Antioxidant Evaluation
The antioxidant properties of 1,3,4-oxadiazole derivatives have also been investigated, showing moderate activity in scavenging free radicals. This suggests potential therapeutic applications in preventing oxidative stress-related diseases (Anusevičius et al., 2015).
Anticancer and Anti-proliferative Activities
Several studies have explored the anticancer and anti-proliferative activities of 1,3,4-oxadiazole derivatives. These compounds have shown cytotoxic activities against various human tumor cell lines, suggesting their potential as anticancer agents. For example, certain derivatives demonstrated cytotoxic activity against breast cancer cell lines, indicating their promise for developing new anticancer therapies (Redda & Gangapuram, 2007).
Optoelectronic Applications
The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied, highlighting their potential in applications such as organic light-emitting diodes (OLEDs) and solar cells. These compounds exhibit significant fluorescence and photostability, making them suitable for use in optoelectronic devices (Thippeswamy et al., 2021).
Properties
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-8-4-3-7-12(13)15-17-18-16(22-15)23-11-14(20)19-9-5-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOJNSUPKRMQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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